Pergolide

Catalog No.
S548737
CAS No.
66104-22-1
M.F
C19H26N2S
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pergolide

CAS Number

66104-22-1

Product Name

Pergolide

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

Molecular Formula

C19H26N2S

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1

InChI Key

YEHCICAEULNIGD-UHFFFAOYSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Solubility

Soluble in DMSO.

Synonyms

Celance, LY-127,809, LY-127809, LY127,809, LY127809, Mesylate, Pergolide, Parkotil, Pergolide, Pergolide Mesylate, Permax, Pharken

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Description

The exact mass of the compound Pergolide is 314.18167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pergolide was originally developed as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons []. It was withdrawn from the human market in the United States due to the risk of heart valve damage but remains available in some countries for Parkinson's and other conditions []. Pergolide is also used in veterinary medicine under the brand name Prascend to treat pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Syndrome [].


Molecular Structure Analysis

Pergolide has a complex molecular structure containing several key features:

  • Ergoline Ring System: The core structure is an ergoline ring system, a tricyclic ring system shared by many ergot alkaloids [].
  • Dopamine Mimicry: The structure includes functional groups that resemble dopamine, allowing it to interact with dopamine receptors [].
  • Asymmetric Center: Pergolide has an asymmetric center, meaning it exists in two enantiomeric forms. The specific form used pharmaceutically is typically not specified [].

Chemical Reactions Analysis

Synthesis

The exact synthesis of Pergolide is proprietary information, but scientific literature suggests a multi-step process involving various chemical reactions like alkylation, acylation, and cyclization [].

Decomposition

Pergolide is likely to undergo degradation reactions over time, but the specific breakdown products and mechanisms are not readily available in scientific publications.

Dopamine Receptor Agonism

The most relevant chemical reaction for Pergolide's function is its interaction with dopamine receptors. Pergolide binds to dopamine receptors, particularly D2 and D3 subtypes, mimicking the effects of dopamine and stimulating dopamine signaling pathways [].


Physical And Chemical Properties Analysis

  • Melting Point: 282-284°C []
  • Boiling Point: Not available (likely decomposes before boiling)
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • pKa: Not available

In Parkinson's disease, the loss of dopamine neurons leads to impaired dopamine signaling in the brain. Pergolide acts as a dopamine receptor agonist, binding to dopamine receptors and mimicking the effects of dopamine. This helps to improve motor function and alleviate symptoms of Parkinson's disease [].

Inhibition of Prolactin Secretion

Pergolide can also inhibit the secretion of prolactin, a hormone produced by the pituitary gland. This effect can be beneficial in treating hyperprolactinemia, a condition with excessive prolactin levels [].

Pergolide use is associated with several safety concerns:

  • Cardiac Valve Damage: Pergolide can cause fibrosis and thickening of heart valves, a potentially life-threatening condition []. This risk led to its withdrawal from the human market in the United States.
  • Other Adverse Effects: Pergolide can cause various side effects like nausea, dizziness, drowsiness, and hallucinations [].
  • Veterinary Use: While generally safe for horses, Pergolide can cause side effects in some animals, requiring careful monitoring during treatment [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.2

Exact Mass

314.18167

LogP

4
4

Appearance

XXXX solid powder

Melting Point

207.5 °C
207.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24MJ822NZ9

Related CAS

66104-23-2 (mesylate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Indicated as adjunctive treatment to levodopa/carbidopa in the management of the signs and symptoms of Parkinson's disease. It was withdrawn from the US and Canadian markets in 2007 due to an increased risk of cardiac valvulopathy.
FDA Label

Livertox Summary

Pergolide is an oral dopamine receptor agonist used predominantly in the therapy of Parkinson disease. Pergolide therapy is associated with low rate of transient serum enzyme elevations during treatment and has been implicated in rare cases of acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Pergolide stimulates centrally-located dopaminergic receptors resulting in a number of pharmacologic effects. Five dopamine receptor types from two dopaminergic subfamilies have been identified. The dopaminergic D1 receptor subfamily consists of D1 and D5 subreceptors and are associated with dyskinesias. The dopaminergic D2 receptor subfamily consists of D2, D3 and D4 subreceptors and has been associated with improvement of symptoms of movement disorders. Thus, agonist activity specific for D2 subfamily receptors, primarily D2 and D3 receptor subtypes, are the primary targets of dopaminergic antiparkinsonian agents. It is thought that postsynaptic D2 stimulation is primarily responsible for the antiparkinsonian effect of dopamine agonists, while presynaptic D2 stimulation confers neuroprotective effects. This semisynthetic ergot derivative exhibits potent agonist activity on dopamine D2- and D3-receptors. It also exhibits agonist activity on dopamine D4, D1, and D5, 5-hydroxytryptamine (5-HT)1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, α2A-, α2B-, α2C-, α1A-, α1B-, and α1D-adrenergic receptors. Parkinsonian Syndrome manifests when approximately 80% of dopaminergic activity in the nigrostriatal pathway of the brain is lost. As this striatum is involved in modulating the intensity of coordinated muscle activity (e.g. movement, balance, walking), loss of activity may result in dystonia (acute muscle contraction), Parkinsonism (including symptoms of bradykinesia, tremor, rigidity, and flattened affect), akathesia (inner restlessness), tardive dyskinesia (involuntary muscle movements usually associated with long-term loss of dopaminergic activity), and neuroleptic malignant syndrome, which manifests when complete blockage of nigrostriatal dopamine occurs. High dopaminergic activity in the mesolimbic pathway of the brain causes hallucinations and delusions; these side effects of dopamine agonists are manifestations seen in patients with schizophrenia who have overractivity in this area of the brain. The hallucinogenic side effects of dopamine agonists may also be due to 5-HT2A agonism. The tuberoinfundibular pathway of the brain originates in the hypothalamus and terminates in the pituitary gland. In this pathway, dopamine inhibits lactotrophs in anterior pituitary from secreting prolactin. Increased dopaminergic activity in the tuberoinfundibular pathway inhibits prolactin secretion. Pergolide also causes transient increases in somatotropin (growth hormone) secretion and decreases in luteinizing hormone (LH) concentrations.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC02 - Pergolide

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

66104-22-1

Wikipedia

Pergolide

Biological Half Life

27 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
Schade R, Andersohn F, Suissa S, Haverkamp W, Garbe E: Dopamine agonists and the risk of cardiac-valve regurgitation. N Engl J Med. 2007 Jan 4;356(1):29-38. [PMID:17202453]
Breitenstein C, Korsukewitz C, Floel A, Kretzschmar T, Diederich K, Knecht S: Tonic dopaminergic stimulation impairs associative learning in healthy subjects. Neuropsychopharmacology. 2006 Nov;31(11):2552-64. Epub 2006 Jul 26. [PMID:16880771]
FDA Approved Products: Permax (pergolide)
Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology

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